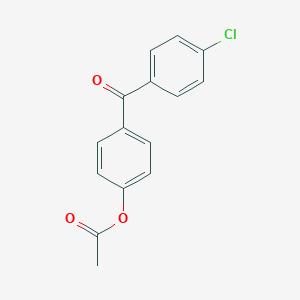

4-Acetoxy-4'-chlorobenzophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(4-chlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGHXQWZYOHIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544668 | |

| Record name | 4-(4-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103060-18-0 | |

| Record name | 4-(4-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Acetoxy 4 Chlorobenzophenone and Precursors

Strategies for the Preparation of 4-Acetoxy-4'-chlorobenzophenone

The transformation of the hydroxyl group of 4-hydroxy-4'-chlorobenzophenone into an acetoxy group is a critical step, achieved through esterification or acylation. This conversion can be accomplished using various reagents, primarily acetyl chloride or acetic anhydride (B1165640), under different catalytic and solvent conditions. These methods are designed to be efficient and high-yielding, providing the target compound for further applications.

Esterification and Acylation Reactions

Esterification and acylation are fundamental reactions in organic synthesis for protecting hydroxyl groups or creating ester functionalities. mdpi.com In the context of 4-hydroxy-4'-chlorobenzophenone, these reactions involve its nucleophilic phenolic oxygen attacking the electrophilic carbonyl carbon of an acylating agent. The choice of solvent, base, and catalyst plays a crucial role in controlling the reaction rate and yield, distinguishing between kinetically and thermodynamically favored products. ucalgary.ca

The acylation of phenols using an acyl chloride in the presence of a tertiary amine base is a widely used and effective method. mdpi.com In this procedure, 4-hydroxy-4'-chlorobenzophenone is treated with acetyl chloride in dichloromethane (B109758) (DCM), a common organic solvent. Triethylamine (Et₃N) is added as a base to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct of the reaction. This neutralization is critical as it drives the reaction to completion and prevents potential acid-catalyzed side reactions. The reaction is typically first-order with respect to the alcohol, the acylating agent, and the catalyst, but zero-order with respect to the auxiliary base like triethylamine. nih.gov

Table 1: Reaction Parameters for Triethylamine-Mediated Acylation

| Parameter | Condition | Purpose |

| Substrate | 4-Hydroxy-4'-chlorobenzophenone | Phenolic starting material |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | Source of the acetyl group |

| Solvent | Dichloromethane (CH₂Cl₂) | Provides an inert reaction medium |

| Base | Triethylamine (Et₃N) | Acid scavenger to neutralize HCl |

| Temperature | Room Temperature | Standard condition for mild reaction |

Acylation reactions can also be effectively carried out in aprotic solvents like benzene (B151609). When benzene is used as the solvent for the reaction between 4-hydroxy-4'-chlorobenzophenone and acetyl chloride, it serves as a non-reactive medium. However, it is important to control the conditions to favor O-acylation (ester formation) over C-acylation (Friedel-Crafts reaction). ucalgary.ca In the absence of a strong Lewis acid catalyst (like AlCl₃), the reaction proceeds via nucleophilic acyl substitution on the phenolic oxygen, yielding this compound. quora.com The reaction often includes a base, such as pyridine (B92270) or sodium hydroxide (B78521), to facilitate the process, a method known as the Schotten-Baumann reaction. youtube.com

Table 2: Reaction Parameters for Acylation in Benzene

| Parameter | Condition | Purpose |

| Substrate | 4-Hydroxy-4'-chlorobenzophenone | Phenolic starting material |

| Acylating Agent | Acetyl Chloride or Benzoyl Chloride | Source of the acyl group |

| Solvent | Benzene (C₆H₆) | Aprotic reaction medium |

| Catalyst/Base | Pyridine or NaOH | Promotes O-acylation |

| Product | This compound | Target ester compound |

To enhance the rate and efficiency of acetylation, various catalysts can be employed. 4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst for the acylation of alcohols and phenols, especially when using acetic anhydride as the acylating agent. mdpi.comsci-hub.st The mechanism involves the initial formation of a highly reactive acetylpyridinium ion pair from DMAP and acetic anhydride. nih.gov This intermediate is then readily attacked by the hydroxyl group of 4-hydroxy-4'-chlorobenzophenone to form the final ester product. This method is known for its mild conditions and high yields. Other catalysts, including various Lewis acids, solid acid catalysts, and metal salts like cobalt(II) chloride, have also been successfully utilized for the acetylation of phenols. mdpi.commdpi.com

Table 3: Catalysts for Acetylation of Phenols

| Catalyst | Acylating Agent | Key Features |

| 4-(Dimethylamino)pyridine (DMAP) | Acetic Anhydride | Highly efficient, proceeds via a nucleophilic acetylpyridinium intermediate. nih.gov |

| Lewis Acids (e.g., AlCl₃) | Acetyl Chloride | Can promote C-acylation (Fries rearrangement) if not controlled. ucalgary.ca |

| Solid Acid Catalysts (e.g., TS-1) | Acetic Anhydride | Heterogeneous, allows for easy separation and catalyst recycling. researchgate.net |

| Metal Salts (e.g., CoCl₂) | Acetic Anhydride | Provides an alternative to traditional acid or base catalysts. mdpi.com |

Modern Synthesis Techniques and Condition Optimization

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These techniques aim to reduce reaction times, minimize waste, and often avoid the use of hazardous solvents and catalysts.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The acetylation of phenols with acetic anhydride can be performed efficiently under microwave irradiation, often in the absence of any solvent or catalyst. asianpubs.orgjetir.org This high-efficiency method dramatically reduces reaction times from hours to mere minutes and typically results in high yields of the corresponding phenyl acetate (B1210297) derivatives. The technique takes advantage of the ability of polar molecules to convert microwave energy into heat, leading to rapid and uniform heating of the reaction mixture. ucalgary.ca Studies on various phenolic compounds have demonstrated that this approach is a green, fast, and simple alternative to conventional heating methods for preparing esters. asianpubs.orgrasayanjournal.co.in

Table 4: Comparison of Conventional vs. Microwave-Assisted Acetylation

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | 2-15 minutes researchgate.netasianpubs.org |

| Conditions | Often requires solvent and catalyst | Can be performed solvent- and catalyst-free asianpubs.org |

| Yield | Good to high | Often improved; high to excellent researchgate.netasianpubs.org |

| Energy Input | Conductive heating (slower, non-uniform) | Dielectric heating (rapid, uniform) |

Green Chemistry Principles in Synthesis Design

The pursuit of environmentally benign chemical processes has led to the development of greener synthetic routes for 4-chloro-4'-hydroxybenzophenone (B194592). Traditional methods often involve corrosive and polluting catalysts like hydrofluoric acid and anhydrous aluminum chloride. ijraset.com To mitigate these issues, research has focused on eco-compatible solid acid catalysts.

One notable advancement is the use of K-10 clay-supported metal chlorides (Fe, Zn, Al, Sb, Bi, and Zr) for the Friedel-Crafts acylation of phenol (B47542). ijraset.com This approach significantly reduces hazardous waste generation and simplifies the workup process due to the easy separation of the heterogeneous catalyst. ijraset.com In particular, Fe³⁺ supported on K-10 clay has demonstrated high efficacy, yielding up to 97% of the desired product. ijraset.com

Synthesis of Key Intermediates: Focusing on 4-Chloro-4'-hydroxybenzophenone

The synthesis of 4-chloro-4'-hydroxybenzophenone is a critical step in the production of this compound and other valuable compounds. patsnap.com The primary methods for its preparation are Friedel-Crafts acylation and the Fries rearrangement. patsnap.com

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a widely employed method for synthesizing aryl ketones. organic-chemistry.org This electrophilic aromatic substitution reaction involves the reaction of an arene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. tamu.edumasterorganicchemistry.com

The Friedel-Crafts benzoylation of chlorobenzene (B131634) typically results in a mixture of ortho-, meta-, and para-substituted chlorobenzophenones, with the para isomer being the major product (84-97%). scribd.com The reaction is influenced by factors such as the solvent, catalyst, temperature, and reaction duration. scribd.com

A common laboratory-scale synthesis involves the acylation of anisole (B1667542) with acetyl chloride in the presence of aluminum chloride. tamu.edu The reaction of chlorobenzene with benzoyl chloride in the presence of a Lewis acid like aluminum chloride leads to the formation of chlorobenzophenone isomers. scribd.com

A method for preparing 4-chloro-4'-hydroxybenzophenone involves the reaction of anisole and p-chlorobenzoyl chloride. prepchem.com

A cost-effective method for preparing 4-chloro-4'-hydroxybenzophenone utilizes methyl-phenoxide (anisole) and p-chlorobenzoyl chloride. google.com This reaction is carried out in chlorobenzene as a solvent at a low temperature (35-45°C) to produce 4-chloro-4'-methoxybenzophenone (B194590). google.com This approach avoids the use of more expensive p-hydroxybenzoic acid and the toxic solvent nitrobenzene (B124822). google.com

A clean preparation method also employs p-chlorobenzoyl chloride and anisole as raw materials with aluminum chloride as a catalyst in a chlorobenzene solvent. google.com

A significant improvement in the synthesis of 4-chloro-4'-hydroxybenzophenone is the development of a one-pot reaction sequence. google.com Following the initial Friedel-Crafts reaction between methyl-phenoxide and p-chlorobenzoyl chloride to form 4-chloro-4'-methoxybenzophenone, the reaction mixture is directly heated to 130-140°C to effect demethylation. google.com This one-pot approach simplifies the process, reduces impurities, and improves the product yield to as high as 94.5%. google.com

Another efficient one-pot protocol involves the acid-catalyzed alkoxylation of p-quinone methides followed by DDQ-assisted oxo-demethoxylation to synthesize 4-hydroxybenzophenones. rsc.org This method demonstrates a broad substrate scope and high yields (80-99%). rsc.org

Fries Rearrangement Strategies

The Fries rearrangement is an alternative method for synthesizing hydroxyaryl ketones from phenolic esters. sigmaaldrich.comorganic-chemistry.org This reaction is catalyzed by Brønsted or Lewis acids and involves the migration of an acyl group from the phenolic ester to the aryl ring, yielding ortho- and para-hydroxyaryl ketones. sigmaaldrich.combyjus.com

The rearrangement of phenyl p-chlorobenzoate can yield 4-chloro-4'-hydroxybenzophenone. chemicalbook.com The reaction conditions, such as the presence or absence of a solvent and the temperature, can influence the yield. For example, carrying out the reaction in the presence of aluminum chloride without a solvent at 160°C for 5 minutes can provide a good yield, while other conditions may result in lower yields. chemicalbook.com A high yield of 94% has been reported when using trifluoromethanesulfonic acid as a catalyst at 45-55°C. chemicalbook.com

The selectivity of the Fries rearrangement between the ortho and para positions is often temperature-dependent, with lower temperatures favoring the para product. byjus.com The choice of solvent also plays a role, with non-polar solvents tending to favor the ortho position and polar solvents favoring the para position. byjus.com Recent advancements have focused on using more environmentally friendly and less corrosive catalysts, such as methanesulfonic acid, to mediate the rearrangement. organic-chemistry.orgorganic-chemistry.org

Thermal Rearrangements in the Presence of Catalysts

Thermal rearrangements, particularly the Fries rearrangement, are a key strategy in the synthesis of hydroxybenzophenones, which are direct precursors to this compound. This reaction typically involves the rearrangement of an aryl ester to a hydroxyaryl ketone, often facilitated by a Lewis acid catalyst. In the context of synthesizing the precursor 4-chloro-4'-hydroxybenzophenone, a Friedel-Crafts acylation is a common approach. This involves reacting p-chlorobenzoyl chloride with anisole (methyl-phenoxide) in the presence of a Lewis acid like aluminum chloride (AlCl₃). The reaction is typically carried out in a solvent such as chlorobenzene at controlled temperatures, for instance, between 35-45°C, followed by a heating step to effect demethylation and form the desired hydroxybenzophenone. google.com The choice of catalyst and solvent is critical; for example, using chlorobenzene as a solvent is favored over the more toxic and odorous nitrobenzene. google.com

Another patented method describes the preparation of 4-hydroxybenzophenone (B119663), a related precursor, through a Friedel-Crafts reaction of phenol and benzoyl chloride using aluminum chloride as a catalyst and chlorobenzene as a solvent. The reaction temperature is carefully controlled, initially at 40-45°C and then raised to 60-70°C. google.com This highlights the general applicability of catalyzed thermal processes in the synthesis of the core benzophenone (B1666685) structure.

Trifluoromethanesulfonic Acid Catalysis

While direct evidence for the use of trifluoromethanesulfonic acid (TfOH) in the synthesis of this compound is not prevalent in the provided search results, its application in related organic transformations suggests its potential. Trifluoromethanesulfonic acid is a powerful superacid known for its ability to catalyze a variety of reactions, including acylations and rearrangements, often under milder conditions than traditional Lewis acids. For instance, N-phenylbis(trifluoromethanesulfonimide), a triflate-based reagent, is used in the synthesis of trifluoromethanesulfonates, which are versatile intermediates in organic synthesis. orgsyn.org The use of such strong Brønsted acids can offer advantages in terms of catalytic efficiency and simplified workup procedures. The synthesis of certain oxazole (B20620) derivatives, for example, utilizes trifluoroacetic acid, another strong acid, in conjunction with other reagents, demonstrating the utility of fluorinated acids in modern organic synthesis. google.com

Industrial Synthesis Optimization and Scalability Studies

The transition from laboratory-scale synthesis to industrial production necessitates a strong focus on process optimization, including maximizing yield, ensuring safety, and minimizing environmental impact.

Process Efficiency and Yield Enhancement

Several strategies have been developed to improve the efficiency and yield of the synthesis of 4-chloro-4'-hydroxybenzophenone, a key precursor. One patented method emphasizes a "one-pot" approach where the Friedel-Crafts reaction to form 4-chloro-4'-methoxybenzophenone is immediately followed by heating to remove the methyl group, thus simplifying the process and reducing impurities. google.com This method reports higher yields compared to previous techniques. google.com Another invention aimed at the clean preparation of this precursor focuses on a process that is convenient for post-treatment and results in a high product yield, making it suitable for large-scale industrial production. google.com

For a related compound, 4-hydroxybenzophenone, optimizing the molar ratios of reactants and catalyst is shown to significantly impact yield and purity. google.com Specifically, a molar ratio of phenol to benzoyl chloride of 1:(1-1.05) and phenol to aluminum chloride of 1:(1.5-1.6) was found to be optimal. google.com Such precise control over stoichiometry is a cornerstone of efficient industrial synthesis.

Table 1: Industrial Synthesis Optimization for Benzophenone Precursors

| Precursor | Method | Key Optimization Parameters | Reported Yield |

|---|---|---|---|

| 4-Chloro-4'-hydroxybenzophenone | One-pot Friedel-Crafts and demethylation | Use of chlorobenzene solvent, direct heating for demethylation. google.com | Higher than prior art. google.com |

Solvent Recycling and Reagent Management

Sustainable industrial processes increasingly incorporate solvent recycling and efficient reagent management to reduce costs and environmental impact. In the synthesis of 4-hydroxybenzophenone, the use of chlorobenzene as a solvent allows for its recovery and reuse after the reaction is complete. google.com The process involves separating the aqueous layer, washing the organic layer, drying it, and then distilling to recover the chlorobenzene. google.com

A method for the clean preparation of 4-hydroxyl-4'-chlorobenzophenone also highlights the recycling of the chlorobenzene mother liquor after washing and distillation. google.com Furthermore, this process addresses the management of byproducts by absorbing the hydrogen chloride gas generated during the reaction in water to produce hydrochloric acid. The acidic water from washing is neutralized with ammonium (B1175870) hydroxide, and the resulting aluminum oxide is filtered, dried, and roasted for recycling. google.com

Purification and Isolation Methodologies

Achieving high purity of the final product is critical, particularly for applications in pharmaceuticals and fine chemicals.

Recrystallization Techniques for Compound Purity

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds like this compound and its precursors. mt.com The process involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. mt.com

The choice of solvent is paramount for successful recrystallization. mt.com An ideal solvent will dissolve the compound readily at high temperatures but poorly at low temperatures. mt.com For the purification of 4-hydroxybenzophenone, toluene (B28343) has been identified as an effective recrystallization solvent. google.com The process described involves using twice the amount of toluene relative to the crude product to achieve a high-purity, white crystalline solid. google.com In another example, a mixture of hexane (B92381) and ethyl acetate is used for the recrystallization of a different organic compound, demonstrating that solvent mixtures can be tailored to achieve optimal purification. orgsyn.org

The effectiveness of recrystallization is evident in the significant increase in purity. For instance, a crude 4-hydroxybenzophenone product was purified to 99.5% purity (as measured by HPLC) after recrystallization with toluene. google.com

Table 2: Recrystallization Parameters for Benzophenone Precursors

| Compound | Recrystallization Solvent | Key Process Details | Resulting Purity |

|---|---|---|---|

| 4-Hydroxybenzophenone | Toluene | 2 times the amount of crude product used. google.com | 99.5% (HPLC). google.com |

Chromatographic Separation Methods (e.g., Column Chromatography, TLC)

Chromatographic techniques are instrumental in the purification of this compound by separating it from its precursors and impurities.

Thin-Layer Chromatography (TLC): TLC is a crucial analytical tool used to monitor the progress of the esterification reaction of 4-hydroxy-4'-chlorobenzophenone to this compound. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the separation of the product from the starting material and byproducts can be visualized. libretexts.org For instance, a solvent system of toluene and acetone (B3395972) (15:1 ratio) can be used. libretexts.org The spots corresponding to the different compounds can be observed under a UV lamp, allowing for the determination of the reaction's completion and the identification of impurities. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of each compound in a given TLC system and helps in their identification. libretexts.org

Column Chromatography: For preparative-scale purification, column chromatography is a widely used technique. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A suitable mobile phase, or eluent, is then passed through the column. A mixture of benzene and ethyl acetate (80:20) has been reported as an effective mobile phase for the purification of the related compound, 4-chloro-4'-hydroxybenzophenone. ijraset.com The different components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then evaporated to yield the purified this compound. ijraset.com

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be used for both analytical and preparative separations. Reverse-phase HPLC methods, using a nonpolar stationary phase and a polar mobile phase, are common. For example, a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid can be employed for the separation of benzophenone derivatives. sielc.com HPLC offers high resolution and is suitable for achieving very high purity levels. quickcompany.in

Advanced Filtration and Drying Protocols

Following purification by methods like recrystallization or column chromatography, the isolated solid must be efficiently filtered and dried to remove residual solvents and obtain a stable, crystalline product.

Filtration: The primary goal of filtration is to separate the solid crystals from the liquid solvent. studymind.co.ukchemguide.co.uk This is typically achieved using a filter funnel and filter paper. chemguide.co.uk For enhanced efficiency, especially in industrial settings, pressure or vacuum filtration is employed. Reduced pressure suction filtration is a common laboratory technique that accelerates the removal of the mother liquor from the crystals. google.com The solid cake on the filter paper is then washed with a small amount of a cold, pure solvent to displace any remaining impurities dissolved in the residual mother liquor. chemguide.co.uk The choice of washing solvent is critical; it should be one in which the desired product is sparingly soluble to minimize product loss.

Drying: The final step in obtaining the pure, solid this compound is drying. The primary objective is to remove residual solvents from the wet cake to meet specific quality standards. oreilly.com The acceptable level of residual solvents is often dictated by regulatory requirements and the intended use of the compound. oreilly.com

Several drying techniques can be employed:

Air Drying: The simplest method involves leaving the filtered crystals to dry in the air, often within the folds of the filter paper. studymind.co.uk

Oven Drying: For faster drying, the product can be placed in an oven. It is crucial to use a temperature that is high enough to evaporate the solvent but low enough to avoid decomposition or melting of the product. Vacuum ovens are particularly effective as they allow for drying at lower temperatures, which is beneficial for thermally sensitive compounds. google.com A vacuum condition of 60-70 °C has been noted in the preparation of the precursor 4-hydroxyl-4'-chlorobenzophenone. google.com

Desiccator: A desiccator containing a drying agent can be used to dry the compound at room temperature under a dry atmosphere.

The drying process should be carefully controlled to not only remove solvents but also to maintain the desired crystal form and particle size distribution. oreilly.com Proper drying results in a free-flowing solid powder with uniform characteristics. oreilly.com

Mechanistic Investigations and Kinetic Analyses

Elucidation of Reaction Mechanisms for 4-Acetoxy-4'-chlorobenzophenone Formation

The formation of this compound is primarily achieved through the O-acylation of 4-hydroxy-4'-chlorobenzophenone. This transformation is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the phenol (B47542) attacks an acylating agent.

The synthesis of this compound from 4-hydroxy-4'-chlorobenzophenone and an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, proceeds via a nucleophilic acyl substitution mechanism. ucalgary.camdpi.com This reaction is classified as an esterification. ucalgary.ca The generally accepted pathway is a two-step addition-elimination process. masterorganicchemistry.com

In the first step, the nucleophilic oxygen atom of the phenoxide (derived from 4-hydroxy-4'-chlorobenzophenone in the presence of a base) attacks the electrophilic carbonyl carbon of the acylating agent. This addition step breaks the carbonyl π-bond and forms a tetrahedral intermediate. masterorganicchemistry.com In the second step, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the leaving group (e.g., chloride from acetyl chloride or acetate (B1210297) from acetic anhydride) to yield the final ester product, this compound. masterorganicchemistry.com

Phenols are considered bidentate nucleophiles, capable of reacting at the oxygen (O-acylation) to form an ester or at the aromatic ring (C-acylation) to form a ketone. ucalgary.ca The formation of this compound is an O-acylation reaction. ucalgary.ca This pathway is generally favored under kinetic control, as it forms faster than the C-acylation product. ucalgary.ca

Bases and catalysts play a pivotal role in directing the reaction pathway and influencing the rate and yield of this compound formation.

Base Catalysis: The most common approach for O-acylation of phenols is base catalysis. ucalgary.ca Bases such as sodium hydroxide (B78521) (NaOH), pyridine (B92270), or sodium bicarbonate increase the nucleophilicity of the phenol by deprotonating the hydroxyl group to form a more reactive phenoxide anion. ucalgary.carsc.orgmdpi.com The reaction can be efficiently conducted using aqueous NaOH in a two-phase system with a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) chloride. lew.ro The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase containing the acylating agent, where the reaction occurs. lew.ro This technique is simple, rapid, and does not require anhydrous conditions. lew.ro

Acid Catalysis: While less common for this specific transformation, acid catalysis can also promote O-acylation by protonating the acylating agent, thereby increasing its electrophilicity. ucalgary.ca However, the use of strong Lewis acids like aluminum chloride (AlCl₃) typically favors C-acylation, leading to the Fries rearrangement where an aryl ester rearranges to an aryl ketone. ucalgary.caijraset.com

Catalyst-Free Conditions: Efficient acetylation of phenols can also be achieved under solvent- and catalyst-free conditions, typically by heating the substrate with acetic anhydride. mdpi.com In this scenario, the liberated acetic acid can participate in the mechanism by protonating the carbonyl group of acetic anhydride, activating it for nucleophilic attack. mdpi.com

| Catalyst/Condition | Mechanism Role | Typical Reagents | Primary Product Type | Reference |

|---|---|---|---|---|

| Base (e.g., NaOH, Pyridine) | Deprotonates phenol, increasing nucleophilicity. | Acyl Halide, Anhydride | O-acylation (Ester) | ucalgary.carsc.org |

| Phase-Transfer Catalyst (PTC) | Transfers phenoxide anion to organic phase. | Acyl Halide, Anhydride | O-acylation (Ester) | lew.ro |

| Lewis Acid (e.g., AlCl₃) | Activates acylating agent; promotes rearrangement. | Acyl Halide, Anhydride | C-acylation (Ketone) | ucalgary.caijraset.com |

| Catalyst-Free | Thermal activation; autocatalysis by acetic acid. | Anhydride | O-acylation (Ester) | mdpi.com |

Mechanistic Studies of Related Benzophenone (B1666685) Transformations

The benzophenone scaffold is a versatile platform for a variety of chemical transformations. Mechanistic studies of these reactions provide a broader understanding of the reactivity of this class of compounds.

The fundamental carbon-carbon bond formation required to construct the benzophenone core is often achieved through the Friedel-Crafts acylation. scribd.comrsc.org For example, the benzoylation of chlorobenzene (B131634) with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride yields 4-chlorobenzophenone (B192759) as the major isomer. scribd.comrsc.org The reaction mechanism involves the formation of an electrophilic acylium ion from the benzoyl chloride and AlCl₃, which then attacks the chlorobenzene ring in an electrophilic aromatic substitution reaction.

The synthesis of the precursor 4-chloro-4'-hydroxybenzophenone (B194592) can also be achieved via Friedel-Crafts reaction of p-chlorobenzoyl chloride with phenol or anisole (B1667542), followed by hydrolysis or demethylation. ijraset.comgoogle.comquickcompany.in Other significant C-C bond-forming reactions applicable to modifying benzophenone structures include aldol (B89426) condensations and Wittig reactions, which functionalize the carbonyl group. numberanalytics.comvanderbilt.edu

Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules like benzophenones, offering a more atom-economical approach than traditional cross-coupling reactions. acs.org The ketone's carbonyl group can act as an internal directing group, facilitating the selective functionalization of the C-H bonds at the ortho positions of the aromatic rings. rsc.org

Transition-metal catalysts, particularly those based on palladium and ruthenium, are often employed. rsc.org The proposed catalytic cycle for ortho-alkylation, for instance, may begin with the coordination of the ketone's carbonyl to a low-valent metal center. rsc.org This is followed by an oxidative addition into the ortho-C-H bond, forming a metallacyclic intermediate. rsc.org This intermediate can then react with a coupling partner, such as an alkene, followed by reductive elimination to yield the functionalized product. A common mechanistic pathway is the concerted metalation-deprotonation (CMD), where the C-H bond cleavage is facilitated by a ligand on the metal center. rsc.org

| Mechanism Type | Description | Common Catalysts | Reference |

|---|---|---|---|

| Concerted Metalation-Deprotonation (CMD) | A concerted process where the metal and a ligand cleave the C-H bond without changing the metal's oxidation state. | Palladium(II) | rsc.org |

| Oxidative Addition | The metal center inserts into the C-H bond, increasing its oxidation state by two. | Ruthenium(0), Rhodium(I) | rsc.org |

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, particularly for the synthesis of biaryl compounds, including complex benzophenone derivatives. wikipedia.orgmdpi.comnih.gov The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide (or triflate) in the presence of a palladium catalyst and a base. wikipedia.org

The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organohalide (e.g., a bromobenzophenone derivative), forming a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) complex. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer. wikipedia.orglibretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org

This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.gov

Intramolecular Rearrangements and Cyclization Mechanisms

The structure of this compound contains functionalities that can participate in intramolecular rearrangements and cyclizations, most notably the Fries rearrangement and photochemical cyclizations.

The Fries rearrangement is a classic organic reaction involving the rearrangement of an aryl ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like AlCl₃. chemrxiv.org For this compound, this would involve the migration of the acetyl group from the phenolic oxygen to the aromatic ring. The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenol ring. Both ortho- and para-isomers relative to the hydroxyl group can be formed, with the product ratio being sensitive to reaction conditions such as temperature and solvent polarity. chemrxiv.org Low temperatures generally favor the formation of the para-product. chemrxiv.org

Photochemical cyclizations are also plausible, given that the benzophenone moiety is a well-known triplet sensitizer (B1316253) upon UV irradiation. researchgate.net One potential pathway is a Norrish-Yang cyclization if a suitable δ-hydrogen is available for abstraction. nih.gov More likely, for a molecule like this compound, intermolecular photochemical reactions would be more prevalent. However, in appropriately designed derivatives, intramolecular [2+2] photocycloadditions or other cyclization pathways could be initiated by the excitation of the benzophenone chromophore. nih.gov

Electrochemical Reaction Mechanisms in Organic Synthesis

The electrochemical behavior of this compound is expected to be dominated by the reduction of the benzophenone core and the carbon-chlorine bond. mdpi.comresearchgate.net Cyclic voltammetry studies on substituted benzophenones reveal that they typically undergo irreversible reduction processes. The reduction potential is sensitive to the nature of the substituents on the aromatic rings. mdpi.comresearchgate.net Electron-withdrawing groups, such as the chloro and benzoyl groups, make the reduction easier (occur at less negative potentials), while electron-donating groups have the opposite effect. researchgate.net

For this compound, the electrochemical reduction in an aprotic solvent like dimethylformamide (DMF) would likely proceed in a stepwise manner. The first reduction step would be the formation of a radical anion centered on the carbonyl group. Subsequent steps could involve the cleavage of the C-Cl bond, a process known as dissociative electron transfer, leading to a dechlorinated radical. researchgate.net Further reduction and protonation (from residual water or a proton source) would lead to the formation of various products, including the corresponding alcohol (after hydrolysis of the ester) and dechlorinated benzophenone derivatives. researchgate.net

The table below shows the expected reduction potentials for benzophenone derivatives with relevant substituents, providing a basis for predicting the behavior of this compound.

| Compound | Substituent(s) | Relative Reduction Potential vs. Unsubstituted Benzophenone |

| Benzophenone | H | Reference |

| 4-Chlorobenzophenone | 4-Cl | Less negative researchgate.net |

| 4-Methoxybenzophenone | 4-OCH₃ (electron-donating) | More negative researchgate.net |

| This compound | 4'-Cl, 4-OCOCH₃ | Predicted to be less negative (easier to reduce) |

Data derived from principles outlined in referenced studies. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Fluorination Studies

The 4-chloro-4'-acetoxybenzophenone structure is well-suited for nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the chlorine. The strong electron-withdrawing effect of the para-benzoyl group activates the C-Cl bond towards attack by nucleophiles. core.ac.ukmdpi.com In the context of fluorination, a fluoride (B91410) source such as KF or CsF could be used to displace the chloride ion.

The mechanism of SNAr reactions is traditionally depicted as a two-step process involving the formation of a thermodynamically stabilized intermediate known as a Meisenheimer complex. core.ac.uk However, recent studies suggest that many SNAr reactions, particularly with fluoride, may proceed through a concerted (one-step) mechanism. researchgate.net The actual pathway, stepwise or concerted, depends on the substrate, nucleophile, leaving group, and solvent. researchgate.net

In the synthesis of fluorinated benzophenones, iterative SNAr can be employed. nih.gov For example, a polyfluorinated benzophenone can be sequentially substituted at its most reactive positions. nih.gov For this compound, the primary SNAr reaction would be the displacement of the chloride. The resulting 4-acetoxy-4'-fluorobenzophenone (B138540) could then potentially undergo further substitutions if other leaving groups were present. The efficiency of the fluorination would be influenced by the solvent (polar aprotic solvents like DMSO or DMF are typical) and the presence of phase-transfer catalysts to enhance the solubility and nucleophilicity of the fluoride salt.

Kinetic Studies of Relevant Reactions

Determination of Reaction Rate Laws

The kinetics of reactions involving this compound can be analyzed to determine the reaction rate laws, providing insight into the reaction mechanisms.

For nucleophilic aromatic substitution (SNAr) , studies on similar 4-halogenobenzophenones have shown that the reaction is a bimolecular process. rsc.org Therefore, the reaction of this compound with a nucleophile (Nu⁻) would be expected to follow second-order kinetics:

Rate = k[this compound][Nu⁻]

This rate law is consistent with both a concerted mechanism and a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. rsc.orglibretexts.org The reaction rate is sensitive to the electronic nature of substituents on both the benzophenone substrate and the nucleophile. These effects can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). For the reaction of substituted 4-fluorobenzophenones with substituted phenolates, a positive ρ value (1.19) was found for substituents on the benzophenone substrate, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negative charge in the transition state. rsc.org A negative ρ value (-0.53) for substituents on the phenolate (B1203915) nucleophile indicates that electron-donating groups increase nucleophilicity and thus accelerate the reaction. rsc.org

The table below illustrates the predicted relative rates for the SNAr reaction based on the Hammett equation.

| Substituent (X) on a 4'-X-4-chlorobenzophenone | Hammett Constant (σ) | Predicted Relative Rate (k_rel) |

| -OCH₃ | -0.27 | Slower |

| -H | 0 | Reference |

| -Cl | +0.23 | Faster |

| -CF₃ | +0.54 | Much Faster |

This table demonstrates the principle that electron-withdrawing substituents on the benzophenone skeleton accelerate the rate of nucleophilic aromatic substitution, as described in the literature. rsc.org

For the acid-catalyzed hydrolysis of the ester group , the reaction would likely follow a rate law that is first order in the ester and first order in the acid catalyst (H⁺).

Rate = k[this compound][H⁺]

For palladium-catalyzed cross-coupling reactions , the rate law is typically more complex, as it depends on the concentrations of the substrate, the coupling partner, the catalyst, and the base, as well as the rates of the individual steps in the catalytic cycle. Often, the oxidative addition step is rate-limiting, especially with aryl chlorides.

Impact of Reaction Conditions on Kinetic Parameters

The kinetic parameters of a reaction, such as the rate constant and activation energy, are highly sensitive to the conditions under which the reaction is carried out. For the hydrolysis of an ester like this compound, key factors include temperature, pH, and solvent polarity.

Temperature: An increase in temperature almost universally leads to an increase in the reaction rate. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. Studies on the hydrolysis of related compounds, such as phenyl acetate, have shown a clear temperature dependence. For instance, in the hydrolysis of phenyl acetate, the reaction rate increases significantly with rising temperature. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the energy barrier for the reaction to occur. stanford.edu

pH and Catalysis: The hydrolysis of esters can be catalyzed by both acids and bases. wikipedia.org In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.orgyoutube.com In basic (alkaline) conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. wikipedia.orglibretexts.org The rate of hydrolysis is therefore highly dependent on the pH of the solution. For base-catalyzed hydrolysis of substituted phenyl chloroformates, a related class of compounds, the observed rate constant is directly influenced by the concentration of the base. rsc.org Similarly, the acetate-catalyzed hydrolysis of phenyl acetate demonstrates that the rate constants are dependent on the concentration of the acetate catalyst. researchgate.net

Solvent Effects: The polarity of the solvent can influence the rate of ester hydrolysis by stabilizing or destabilizing the transition state. For reactions that proceed through a charged transition state, a more polar solvent can stabilize this state, thereby lowering the activation energy and increasing the reaction rate. In the study of substituted phenyl chloroformate hydrolysis, the effect of solvent polarity indicated that there is little charge separation in the transition state for that specific reaction. rsc.org

A hypothetical set of data illustrating the effect of temperature on the rate constant for the hydrolysis of an aryl acetate is presented in Table 1.

Table 1: Hypothetical Temperature Dependence of the Rate Constant for Aryl Acetate Hydrolysis

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 25 | 1.5 x 10⁻⁵ |

| 35 | 4.2 x 10⁻⁵ |

| 45 | 1.1 x 10⁻⁴ |

| 55 | 2.8 x 10⁻⁴ |

This table is for illustrative purposes and does not represent experimental data for this compound.

Carbon Isotope Effect Investigations

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. This is achieved by measuring the difference in reaction rates when an atom in the reactant is replaced with one of its heavier isotopes. For the hydrolysis of esters, isotopic labeling, particularly with ¹⁸O, has been instrumental in confirming the reaction mechanism. wikipedia.orgyoutube.com

In the context of this compound hydrolysis, a carbon isotope effect study would involve replacing the carbonyl carbon (¹²C) with its heavier isotope, ¹³C. If the nucleophilic attack on the carbonyl carbon and the subsequent formation of the tetrahedral intermediate is the rate-determining step, a primary kinetic isotope effect would be observed. This means the reaction would proceed more slowly with the ¹³C-labeled compound compared to the ¹²C compound. The magnitude of this effect can provide detailed information about the structure of the transition state.

While specific carbon isotope effect studies on this compound are not readily found, the principles are well-established from studies on other carbonyl compounds. For example, mechanistic studies on the hydrolysis of formamide (B127407) have utilized multiple isotope effects to understand the transition state. dntb.gov.ua Isotopic labeling in the base-catalyzed hydrolysis of ethyl propionate (B1217596) with ¹⁸O in the alkoxy group has shown that the ¹⁸O is found in the alcohol product, confirming that the attack occurs at the acyl carbon and not via an SN2 reaction on the alkyl group. wikipedia.org

Pseudo-First-Order and Pseudo-Second-Order Kinetic Modeling

Kinetic modeling is essential for quantifying the rate of a reaction and understanding its dependence on reactant concentrations. The hydrolysis of an ester like this compound can often be modeled using pseudo-order kinetics.

Pseudo-First-Order Kinetics: A bimolecular reaction, such as the hydrolysis of an ester in the presence of a catalyst (e.g., H⁺ or OH⁻), would be expected to follow second-order kinetics. However, if one of the reactants, typically water in hydrolysis reactions, is present in a large excess, its concentration remains effectively constant throughout the reaction. doubtnut.comyoutube.combyjus.com Under these conditions, the reaction rate appears to be dependent only on the concentration of the ester. youtube.comyoutube.com This is known as a pseudo-first-order reaction. doubtnut.comyoutube.combyjus.com The rate law can be expressed as:

Rate = k' [Ester]

where k' is the pseudo-first-order rate constant, which incorporates the constant concentration of water.

The integrated rate law for a pseudo-first-order reaction is:

ln([Ester]t / [Ester]₀) = -k't

A plot of ln([Ester]) versus time will yield a straight line with a slope of -k'. jcsp.org.pk This model is frequently applied to the acid-catalyzed hydrolysis of esters. doubtnut.combyjus.com

Pseudo-Second-Order Kinetics: In some cases, particularly in adsorption kinetics, a pseudo-second-order model provides a better fit for the experimental data. mdpi.com While less common for simple ester hydrolysis in solution, this model assumes that the rate-limiting step is a bimolecular reaction where the concentrations of both reactants are changing significantly. The rate law is given by:

Rate = k[Ester][Nucleophile]

The integrated form of the second-order rate law can be complex, but if the initial concentrations of the ester and the nucleophile are equal, it simplifies to:

1/[Ester]t - 1/[Ester]₀ = kt

A plot of 1/[Ester] versus time would give a straight line with a slope of k. The applicability of different linear forms of the pseudo-second-order model can also help in identifying errors in experimental data. mdpi.com

The choice between a pseudo-first-order and a pseudo-second-order model depends on the specific reaction conditions and which model provides a better fit to the experimental data. For the hydrolysis of ethyl acetate, it is often treated as a pseudo-first-order reaction. youtube.com

A hypothetical dataset for the hydrolysis of an ester following pseudo-first-order kinetics is presented in Table 2.

Table 2: Hypothetical Concentration vs. Time Data for Pseudo-First-Order Hydrolysis

| Time (min) | [Ester] (mol/L) | ln([Ester]) |

| 0 | 0.100 | -2.303 |

| 10 | 0.082 | -2.501 |

| 20 | 0.067 | -2.703 |

| 30 | 0.055 | -2.900 |

| 40 | 0.045 | -3.101 |

This table is for illustrative purposes and does not represent experimental data for this compound.

Design, Synthesis, and Research Applications of 4 Acetoxy 4 Chlorobenzophenone Derivatives

Rational Design Principles for Functionalized Benzophenone (B1666685) Analogs

The design of functionalized benzophenone analogs is a strategic process aimed at creating molecules with specific, enhanced, or novel properties. A key principle involves the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity or other characteristics. nih.gov The benzophenone scaffold itself is a privileged structure, meaning it is a molecular framework that can bind to multiple biological targets, making it a frequent starting point for drug discovery. nih.govnih.gov

One common design strategy is the creation of hybrid molecules, where the benzophenone core is combined with other known pharmacophores to potentially yield synergistic or novel biological effects. nih.gov For instance, attaching a thiazole (B1198619) group, another known anti-inflammatory pharmacophore, to a benzophenone structure is a rational approach to developing new anti-inflammatory agents. nih.gov Similarly, the introduction of specific functional groups can be used to probe biological systems. Incorporating a benzophenone moiety into peptides, for example, creates photoreactive analogs that can be used for photoaffinity labeling to identify binding domains within receptors.

Furthermore, the electronic properties of the benzophenone system can be modulated by introducing electron-donating or electron-withdrawing groups. These substitutions can influence the molecule's absorption of UV light, making substituted benzophenones like oxybenzone (B1678072) and dioxybenzone (B1663609) effective components in sunscreens. wikipedia.org In materials science, the rational design of benzophenone derivatives, such as 4,4'-difluorobenzophenone, is crucial for the synthesis of high-performance polymers like PEEK (Polyether ether ketone). wikipedia.org Computational methods and molecular docking studies are also increasingly employed to predict the interaction of designed analogs with biological targets, guiding the synthesis of more potent and selective compounds.

Synthetic Routes to Substituted 4-Acetoxy-4'-chlorobenzophenone Derivatives

The synthesis of this compound and its derivatives often begins with the construction of the core benzophenone structure, commonly achieved through Friedel-Crafts acylation. nih.govnih.gov This classic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. Subsequent modifications of the functional groups on the phenyl rings lead to a diverse array of derivatives.

Halogenated and Acetoxy-Substituted Isomers

The target compound, this compound, features a chloro-substituent on one phenyl ring and an acetoxy group on the other. The synthesis of its direct precursor, 4-chloro-4'-hydroxybenzophenone (B194592), is a critical first step. This can be achieved via a Friedel-Crafts reaction between phenol (B47542) and p-chlorobenzoyl chloride using a Lewis acid catalyst like aluminum chloride. prepchem.com An alternative route involves the Fries rearrangement of phenyl p-chlorobenzoate. chemicalbook.com

Once the 4-chloro-4'-hydroxybenzophenone precursor is obtained, the acetoxy group can be introduced through a straightforward acetylation reaction. This is typically accomplished by treating the hydroxylated benzophenone with acetic anhydride, often in the presence of a catalytic amount of acid or base. libretexts.org This reaction effectively converts the phenolic hydroxyl group into an ester (the acetoxy group). The acetoxy group can also serve as a protecting group for the hydroxyl functionality, which can be deprotected via hydrolysis to regenerate the phenol.

Aminated and Nitrated Benzophenone Derivatives

The introduction of nitrogen-containing functional groups, such as nitro and amino groups, onto the benzophenone scaffold yields intermediates valuable for the synthesis of dyes and pharmaceuticals.

Nitration: Nitrated benzophenone derivatives can be synthesized by direct electrophilic aromatic substitution. A common method involves using a nitrating mixture, such as anhydrous sodium nitrate (B79036) in a combination of concentrated sulfuric acid and oleum, which generates nitronium ions (NO₂⁺) for the reaction. researchgate.netchempedia.info This method can be highly selective, yielding specific isomers in good yields. researchgate.net The nitration of benzophenone itself tends to produce meta-nitro derivatives due to the deactivating effect of the carbonyl group. chempedia.info

Amination: Aminated benzophenones are frequently prepared by the reduction of their corresponding nitro derivatives. For example, 4-nitro-4'-chlorobenzophenone can be reduced to 4-amino-4'-chlorobenzophenone (B1229614) using reagents like sodium sulfide (B99878) (Na₂S₂). nih.gov Modern methods like the Buchwald-Hartwig amination offer alternative routes, enabling the direct coupling of an amine with a halogenated benzophenone using a palladium catalyst. nih.gov Another important aminated derivative is benzophenone imine, which serves as a valuable ammonia (B1221849) equivalent in organic synthesis and can be prepared from benzophenone and bis(trimethylsilyl)amine using a fluoride (B91410) catalyst. acs.orgijcrt.org

Interactive Table: Synthesis of Aminated and Nitrated Benzophenones

| Product | Starting Materials | Key Reagents | Reaction Type | Ref. |

| 4-Nitro-4'-chlorobenzophenone | p-Nitrobenzoyl chloride, Chlorobenzene (B131634) | Anhydrous AlCl₃ | Friedel-Crafts Acylation | nih.gov |

| 3,4'-Dinitrobenzophenone | 4-Nitrobenzophenone | Anhydrous NaNO₃, H₂SO₄/Oleum | Nitration | researchgate.net |

| 4-Amino-4'-chlorobenzophenone | 4-Nitro-4'-chlorobenzophenone | Na₂S₂ | Reduction | nih.gov |

| Benzophenone Imine | Benzophenone, Bis(trimethylsilyl)amine | Tetrabutylammonium (B224687) fluoride (TBAF) | Imine Formation | acs.org |

Hydroxy- and Methoxy-Functionalized Analogs

Hydroxy- and methoxy-substituted benzophenones are significant, both as final products and as key intermediates. Many naturally occurring benzophenones possess these functionalities and exhibit a range of biological activities, including antioxidant and antiviral properties. nih.gov

Hydroxy-functionalized analogs: The synthesis of hydroxybenzophenones is often accomplished via Friedel-Crafts acylation using a phenol, as seen in the synthesis of 4-chloro-4'-hydroxybenzophenone from phenol and p-chlorobenzoyl chloride. prepchem.com Another important method is the hydrolysis of halogenated benzophenones, for instance, converting 4-chlorobenzophenone (B192759) to 4-hydroxybenzophenone (B119663) using a copper oxide catalyst under pressure. google.com Demethylation of methoxy-substituted benzophenones is also a common route to access hydroxyl groups. google.com

Methoxy-functionalized analogs: Methoxy derivatives can be prepared by several methods. A one-pot synthesis of 4-chloro-4'-hydroxybenzophenone proceeds through the intermediate 4-chloro-4'-methoxybenzophenone (B194590), which is formed by the Friedel-Crafts reaction of anisole (B1667542) (methyl-phenoxide) and p-chlorobenzoyl chloride. google.com Selective methylation of a dihydroxybenzophenone (B1166750) can also be used. For example, 2-hydroxy-4-methoxybenzophenone can be prepared from 2,4-dihydroxybenzophenone (B1670367) by reacting it with a methyl halide in the presence of a base and a phase transfer catalyst. google.com

Interactive Table: Synthesis of Hydroxy/Methoxy Benzophenones

| Product | Starting Materials | Key Reagents | Reaction Type | Ref. |

| 4-Chloro-4'-hydroxybenzophenone | Phenol, p-Chlorobenzoyl chloride | AlCl₃ | Friedel-Crafts Acylation | prepchem.com |

| 4-Chloro-4'-hydroxybenzophenone | Anisole, p-Chlorobenzoyl chloride | AlCl₃ | Friedel-Crafts / Demethylation | google.com |

| 2-Hydroxy-4-methoxybenzophenone | 2,4-Dihydroxybenzophenone, Methyl halide | Base, Phase Transfer Catalyst | Methylation | google.com |

This compound as a Versatile Intermediate in Organic Synthesis

Beyond its own potential applications, this compound is a valuable intermediate in organic synthesis. The acetoxy group can function as a protected form of a hydroxyl group, allowing for reactions to be carried out on other parts of the molecule without affecting the phenol. Subsequent hydrolysis can then reveal the hydroxyl group for further functionalization. The chlorine atom also provides a reactive site for nucleophilic aromatic substitution or cross-coupling reactions, further enhancing its synthetic utility.

Precursor for Pharmaceutical Intermediates

The benzophenone framework is present in several commercially available drugs, including the anti-inflammatory ketoprofen (B1673614) and the cholesterol-lowering medication fenofibrate (B1672516). nih.gov The direct precursor to this compound, which is 4-chloro-4'-hydroxybenzophenone, is a key intermediate in the synthesis of fenofibrate. chemicalbook.comgoogle.compatsnap.com Therefore, this compound represents a stable, protected form of this crucial pharmaceutical building block.

The synthesis of fenofibrate involves the etherification of the hydroxyl group of 4-chloro-4'-hydroxybenzophenone. By starting with the acetoxy derivative, the hydroxyl group is masked, allowing for different synthetic strategies. Furthermore, aminated derivatives like 4-amino-4'-chlorobenzophenone are important intermediates for non-cancer-causing dyes and other pharmaceutical preparations. nih.gov The versatility of the functional groups on this compound makes it a strategic starting point for generating a library of derivatives for screening in drug discovery programs.

Application in Agrochemical Synthesis

The utility of benzophenone derivatives extends into the agrochemical industry. The precursor, 4-hydroxy-4'-chlorobenzophenone, is identified as a raw material for the production of pesticides. google.com This suggests that derivatives such as this compound could also serve as valuable intermediates in the synthesis of active ingredients for crop protection. The specific herbicidal or pesticidal compounds derived from this scaffold are not extensively detailed in available literature, indicating a potential area for further research and development. The structural features of this compound, including the chlorinated phenyl ring, are common in many agrochemical compounds, hinting at its potential for creating new and effective agents.

Development of Multicomponent Reaction Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy in generating diverse molecular libraries. Benzophenone derivatives can be valuable substrates in MCRs due to the reactivity of the carbonyl group. However, there is currently a lack of specific, documented examples of this compound being utilized as a building block in multicomponent reaction scaffolds. The development of new MCRs is a continuous effort in organic synthesis, and the unique substitution pattern of this compound may yet find its place in the design of novel reaction pathways to complex molecules.

Structure-Reactivity Relationship Studies of Derivatives in Synthetic Transformations

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR for Primary Structural Assignment

The primary structure of 4-Acetoxy-4'-chlorobenzophenone can be unequivocally established using ¹H and ¹³C NMR spectroscopy. These one-dimensional techniques provide fundamental information about the number and types of proton and carbon atoms present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the acetyl group. Based on the analysis of related compounds such as 4-chlorobenzophenone (B192759) and 4-hydroxy-4'-chlorobenzophenone, the aromatic region would show a set of doublets. rsc.orgchemicalbook.com The protons on the phenyl ring bearing the chloro group are anticipated to appear as two doublets, as are the protons on the phenyl ring with the acetoxy substituent. The characteristic singlet for the methyl protons of the acetoxy group would likely be observed in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical shifts of all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the two aromatic rings, and the carbons of the acetoxy group. The carbonyl carbon signal is typically found in the downfield region. The aromatic carbons will produce a series of signals, with their specific shifts influenced by the electron-withdrawing chloro and acetoxy groups. The quaternary carbons, including those attached to the chloro, acetoxy, and carbonyl groups, will also be identifiable. The methyl and carbonyl carbons of the acetoxy group will have characteristic chemical shifts. Data from related compounds like 4-chlorobenzophenone and 4-hydroxy-4'-chlorobenzophenone supports these expected chemical shift regions. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.3 | ~21 |

| Acetyl C=O | - | ~169 |

| Aromatic CH (ortho to -Cl) | ~7.7-7.8 (d) | ~131 |

| Aromatic CH (meta to -Cl) | ~7.4-7.5 (d) | ~129 |

| Aromatic CH (ortho to -OAc) | ~7.8-7.9 (d) | ~132 |

| Aromatic CH (meta to -OAc) | ~7.2-7.3 (d) | ~122 |

| C-Cl | - | ~139 |

| C-OAc | - | ~154 |

| Benzophenone (B1666685) C=O | - | ~195 |

| Quaternary C (ipso to C=O) | - | ~135-137 |

Note: These are predicted values based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The calculated exact mass of this compound (C₁₅H₁₁ClO₃) can be compared to the experimentally determined value from HRMS to confirm its elemental composition. For instance, the monoisotopic mass of the related compound 4-hydroxy-4'-chlorobenzophenone has been accurately determined, highlighting the utility of this technique. nih.gov

Electron Impact Ionization and Fragmentation Analysis

In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information.

For this compound, the molecular ion peak [M]⁺ would be expected. Key fragmentation pathways would likely involve:

Loss of the acetoxy group: Cleavage of the ester bond could lead to the loss of a neutral CH₃COO radical, resulting in a significant fragment ion.

Formation of acylium ions: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for benzophenones. This could lead to the formation of the 4-chlorobenzoyl cation and the 4-acetoxybenzoyl cation. The fragmentation of 4-chlorobenzophenone is known to produce a prominent 4-chlorobenzoyl cation (m/z 139) and a benzoyl cation (m/z 105). chegg.com

Loss of ketene (B1206846): A characteristic fragmentation of acetoxy-substituted aromatic compounds is the loss of ketene (CH₂=C=O) from the molecular ion.

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Formation Pathway |

| 274/276 | [C₁₅H₁₁ClO₃]⁺ | Molecular ion (isotope pattern due to Cl) |

| 232/234 | [C₁₃H₉ClO₂]⁺ | Loss of ketene (CH₂=C=O) |

| 139/141 | [C₇H₄ClO]⁺ | 4-Chlorobenzoyl cation |

| 121 | [C₇H₅O₂]⁺ | 4-Hydroxybenzoyl cation (after rearrangement) |

| 111/113 | [C₆H₄Cl]⁺ | 4-Chlorophenyl cation |

Note: The presence of chlorine will result in characteristic M and M+2 isotope peaks with an approximate 3:1 intensity ratio.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the C=O stretching of the benzophenone ketone would be present, typically in the region of 1650-1670 cm⁻¹. Another strong C=O stretching band for the ester carbonyl of the acetoxy group would be expected at a higher frequency, around 1760-1770 cm⁻¹. The spectrum would also feature C-O stretching bands for the ester linkage and various C-H and C=C stretching and bending vibrations associated with the aromatic rings. The C-Cl stretching vibration would appear in the fingerprint region. The IR spectrum of the related 4-chlorobenzophenone shows a characteristic carbonyl peak. researchgate.netchemicalbook.com

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, measured in a suitable solvent like ethanol (B145695) or methanol, would exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The benzophenone chromophore is known to have strong π → π* transitions and a weaker, longer-wavelength n → π* transition. The presence of the chloro and acetoxy substituents on the phenyl rings would be expected to cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzophenone. Studies on related benzophenone derivatives provide insight into the expected absorption regions. collectionscanada.gc.ca

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is defined by the characteristic vibrational frequencies of its ester and ketone carbonyl groups, as well as its aromatic and chloro-substituted rings.

While direct spectral data for this compound is not widely published, its expected FT-IR absorption peaks can be inferred from its structure and comparison with precursor molecules like 4-hydroxy-4'-chlorobenzophenone and 4-chlorobenzophenone. nih.govresearchgate.net The key distinguishing feature would be the presence of two distinct carbonyl absorption bands and the absence of the broad O-H stretch seen in its hydroxy precursor.

The spectrum would be characterized by:

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1770-1750 cm⁻¹. This is typically at a higher wavenumber than the ketone carbonyl due to the electron-withdrawing nature of the adjacent oxygen atom.

Ketone Carbonyl (C=O) Stretch: A strong absorption band, characteristic of the diaryl ketone, would appear around 1670-1650 cm⁻¹. This band's position is influenced by conjugation with both aromatic rings.

C-O-C Stretches: The ester functionality would also exhibit strong C-O stretching bands, typically in the 1250-1050 cm⁻¹ region.

Aromatic C=C Stretches: Multiple medium to weak bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the two aromatic rings.

C-Cl Stretch: A moderate to strong absorption in the 1100-1000 cm⁻¹ range can often be attributed to the C-Cl bond.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1760 | Stretching (ν) | Ester Carbonyl (C=O) |

| ~1660 | Stretching (ν) | Ketone Carbonyl (C=O) |

| 1600-1450 | Stretching (ν) | Aromatic Rings (C=C) |

| 1250-1050 | Stretching (ν) | Ester Linkage (C-O-C) |

| ~1090 | Stretching (ν) | Carbon-Chlorine (C-Cl) |

UV-Visible Spectroscopy for Electronic Transitions and Detection

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The benzophenone core is the primary chromophore in this compound, giving rise to characteristic absorption bands. The photochemistry of benzophenones is dictated by their ability to absorb UV radiation.

The spectrum is expected to show two main absorption bands:

An intense band at shorter wavelengths (around 250-290 nm) corresponding to the π → π* transition of the conjugated aromatic system. In similar compounds like 4,4'-diacryloyloxybenzophenone, a red-shifted maximal absorption is observed compared to unsubstituted benzophenone. sci-hub.se

A weaker, longer-wavelength band (around 330-360 nm) resulting from the n → π* transition of the carbonyl group's non-bonding electrons.

The acetoxy group acts as an auxochrome, which may cause slight shifts in the absorption maxima (λmax) compared to the parent 4-chlorobenzophenone. nist.gov This property is crucial for quantitative analysis, such as in HPLC, where a wavelength near the λmax of the π → π* transition is typically chosen for detection to ensure high sensitivity.

Table 2: Expected UV-Visible Absorption Data for this compound

| Approximate λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|

| 260-290 | High | π → π |

| 330-360 | Low | n → π |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating this compound from reaction mixtures, quantifying its purity, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase method is typically employed.

Method development would involve:

Stationary Phase: A C18 (octadecylsilyl) column is standard for separating benzophenone derivatives due to its nonpolar nature.

Mobile Phase: A gradient or isocratic mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and water is used. Because this compound is less polar than its precursor 4-hydroxy-4'-chlorobenzophenone, it will have a longer retention time under reversed-phase conditions.

Detection: A UV detector, specifically a Diode Array Detector (DAD), is commonly used, set to a wavelength of high absorbance, such as 260 nm, for sensitive detection.

HPLC is invaluable for monitoring the acetylation of 4-hydroxy-4'-chlorobenzophenone. A successful reaction would show the disappearance of the starting material's peak and the appearance of a new, later-eluting peak corresponding to the product.

Table 3: Typical HPLC Parameters for Analysis of Benzophenone Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 5 µm, 125 x 4 mm) |

| Mobile Phase | Acetonitrile and Water |

| Detection | UV/DAD at ~260 nm |

| Column Temperature | Controlled, e.g., 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

For volatile and thermally stable compounds, GC-MS provides excellent separation and structural identification. While the relatively high molecular weight of this compound may require high temperatures, it is amenable to GC-MS analysis. chemicalbook.com

In the mass spectrometer, the molecule undergoes ionization (typically electron ionization), followed by fragmentation. The resulting mass spectrum serves as a molecular fingerprint. Predicted key fragments for this compound would include:

Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass.

Loss of Acetyl Group: A prominent peak resulting from the cleavage of the acetyl group (M - 43).

4-chlorobenzoyl cation: A significant fragment at m/z 139, corresponding to the [ClC₆H₄CO]⁺ ion. This is a characteristic fragment for many 4-chlorobenzophenone derivatives.

Chlorophenyl cation: A fragment at m/z 111 from the [ClC₆H₄]⁺ ion.

The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak at two mass units higher than the main fragment has an intensity of approximately one-third of the main peak.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Proposed Fragment Identity |

|---|---|

| 274/276 | [M]⁺ (Molecular Ion) |

| 231/233 | [M - COCH₃]⁺ |

| 139/141 | [ClC₆H₄CO]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

Thin-Layer Chromatography (TLC) for Reaction Progression and Purity Checks

TLC is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction and perform preliminary purity assessments. To monitor the synthesis of this compound from 4-hydroxy-4'-chlorobenzophenone, a silica (B1680970) gel plate (polar stationary phase) would be used with a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297).

The separation is based on polarity. The starting material, 4-hydroxy-4'-chlorobenzophenone, is relatively polar due to its hydroxyl group and will adhere more strongly to the silica gel, resulting in a lower Retention Factor (Rf) value. The product, this compound, has its polar hydroxyl group masked by the nonpolar acetyl group, making it significantly less polar. Consequently, it travels further up the plate, exhibiting a higher Rf value. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a single product spot with a higher Rf.

Table 5: Illustrative TLC Data for the Acetylation of 4-hydroxy-4'-chlorobenzophenone

| Compound | Relative Polarity | Expected Rf Value |

|---|---|---|

| 4-hydroxy-4'-chlorobenzophenone (Starting Material) | High | Low (e.g., 0.3) |

| This compound (Product) | Low | High (e.g., 0.7) |

X-ray Diffraction (XRD) and Single Crystal Crystallography

A crystallographic analysis of this compound would similarly yield its crystal system, space group, and unit cell dimensions. This information is invaluable for understanding intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which govern the crystal packing and influence the material's bulk properties.

Table 6: Crystallographic Data Categories Obtainable from Single-Crystal XRD

| Parameter | Information Provided |

|---|---|

| Crystal System | Fundamental symmetry of the crystal (e.g., Monoclinic, Triclinic) |

| Space Group | Specific symmetry elements present in the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating lattice unit |

| Bond Lengths & Angles | Precise geometry of the molecule in the solid state |

| Intermolecular Interactions | Forces holding the molecules together in the crystal lattice |

Analysis of Intermolecular Interactions

A detailed analysis of the specific intermolecular interactions within the crystal lattice of this compound is contingent upon the determination of its crystal structure. Without experimental crystallographic data, a definitive description of the hydrogen bonds, halogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing is not possible.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and properties of molecules due to its balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis